2-amino-4-bromo-5-methoxyphenol
Description
2-Amino-4-bromo-5-methoxyphenol is a substituted phenolic compound featuring an amino (-NH₂) group at position 2, a bromine atom at position 4, and a methoxy (-OCH₃) group at position 5 on the aromatic ring. This unique substitution pattern imparts distinct electronic and steric properties. The amino group acts as a strong electron-donating substituent, activating the ring toward electrophilic substitution, while the bromine atom serves as a moderately deactivating, meta-directing group. The methoxy group further influences reactivity through both electronic and steric effects. Such a combination makes this compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where selective functionalization is critical.
Properties
CAS No. |
1935059-89-4 |
|---|---|
Molecular Formula |
C7H8BrNO2 |
Molecular Weight |
218.05 g/mol |
IUPAC Name |
2-amino-4-bromo-5-methoxyphenol |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,10H,9H2,1H3 |
InChI Key |
QKZSBJIPTUWAHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)N)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-bromo-5-methoxyphenol typically involves multiple steps. One common method starts with the acetylation of o-methoxyphenol using acetic anhydride to protect the phenolic hydroxyl group. This is followed by bromination using bromine under the catalysis of iron powder. Finally, deacetylation is performed to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-bromo-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The amino, bromo, and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce new functional groups at the amino, bromo, or methoxy positions.
Scientific Research Applications
2-amino-4-bromo-5-methoxyphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-4-bromo-5-methoxyphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino, bromo, and methoxy groups can modulate its reactivity and binding affinity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of 2-amino-4-bromo-5-methoxyphenol can be contextualized by comparing it with analogous brominated and methoxylated aromatic compounds. Below is a detailed analysis:
Substituent Effects and Reactivity
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The amino group in this compound enhances ring reactivity compared to acetophenone derivatives (e.g., 2-bromo-4'-methoxyacetophenone), where the ketone group deactivates the ring .
- Solubility: Hydroxyl and benzenemethanol groups (as in 2-bromo-5-hydroxy-4-methoxybenzenemethanol) improve aqueous solubility, whereas chloromethyl or nitrile groups (e.g., 4-bromo-5-(chloromethyl)-2-methoxyphenol) reduce polarity .
- Synthetic Utility: Bromine in all compounds enables cross-coupling reactions, but the amino group offers additional sites for derivatization (e.g., diazotization or amide formation) .
Thermal and Physical Properties
- Melting Points: Brominated phenols generally exhibit higher melting points than non-halogenated analogs due to increased molecular weight and halogen bonding. For example, 4-bromo-5-(chloromethyl)-2-methoxyphenol likely has a higher melting point than 2-methoxy-4-methylphenol .
- Solubility: Amino and hydroxyl groups improve solubility in polar solvents (e.g., water or ethanol), whereas methoxy and bromine groups reduce it.
Biological Activity
2-Amino-4-bromo-5-methoxyphenol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C_7H_8BrN_O_2, with a molecular weight of approximately 218.05 g/mol. Its structure features an amino group, a bromine atom, and a methoxy group attached to a phenolic ring, which contributes to its reactivity and biological properties.
Table 1: Structural Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Formula | C_7H_8BrN_O_2 |
| Molecular Weight | 218.05 g/mol |
| Functional Groups | Amino, Bromo, Methoxy |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains and shown effectiveness in inhibiting growth. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies demonstrate that it can inhibit the proliferation of cancer cell lines such as HeLa and MCF7. The compound's mechanism of action appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated significant cytotoxicity with IC50 values in the low micromolar range.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Microtubule disruption |
| MCF7 | 3.5 | Apoptosis induction |
| HT-29 | 4.0 | Cell cycle arrest |
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Microtubule Inhibition : The compound binds to tubulin, preventing polymerization and disrupting mitotic spindle formation.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression and microbial metabolism.
- Oxidative Stress Modulation : The presence of the methoxy group enhances its antioxidant capacity, potentially protecting cells from oxidative damage.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds like 2-amino-4-bromophenol and 2-amino-5-methoxyphenol, this compound exhibits unique properties due to its specific substitution pattern.
Table 3: Comparison with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Amino-4-bromophenol | Lacks methoxy group | Moderate antimicrobial |
| 2-Amino-5-methoxyphenol | Lacks bromo substituent | Antioxidant properties |
| This compound | Contains both bromo and methoxy groups | Strong antimicrobial & anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
